molecular formula C6H4F3NO3S B1364859 2-Pyridyl trifluoromethanesulfonate CAS No. 65007-00-3

2-Pyridyl trifluoromethanesulfonate

Cat. No. B1364859
Key on ui cas rn: 65007-00-3
M. Wt: 227.16 g/mol
InChI Key: COLRMVLTWJTLFJ-UHFFFAOYSA-N
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Patent
US07846928B2

Procedure details

In a modification to GP 2, reaction of 1.5 g Intermediate 1.4 (5.3 mmol, 1 eq.), and 2.69 ml trifluoromethanesulfonic acid anhydride (16 mmol, 3 eq.) in pure pyridine yielded 1.49 g 2-pyridyl triflate (3.6 mmol, 68% yield).
[Compound]
Name
Intermediate 1.4
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.69 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Yield
68%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:15])([F:14])[S:3]([O:6]S(C(F)(F)F)(=O)=O)(=[O:5])=[O:4].[N:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[O:6]([C:17]1[CH:18]=[CH:19][CH:20]=[CH:21][N:16]=1)[S:3]([C:2]([F:15])([F:14])[F:1])(=[O:4])=[O:5]

Inputs

Step One
Name
Intermediate 1.4
Quantity
1.5 g
Type
reactant
Smiles
Name
Quantity
2.69 mL
Type
reactant
Smiles
FC(S(=O)(=O)OS(=O)(=O)C(F)(F)F)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(S(=O)(=O)C(F)(F)F)C1=NC=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.6 mmol
AMOUNT: MASS 1.49 g
YIELD: PERCENTYIELD 68%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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